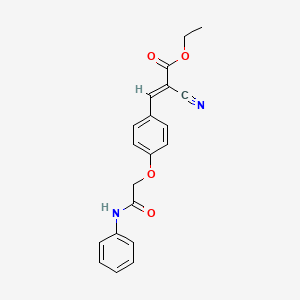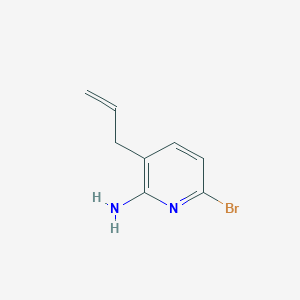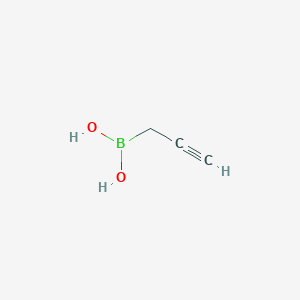
Prop-2-yn-1-ylboronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Prop-2-yn-1-ylboronic acid: is an organoboron compound with the chemical formula C3H5BO2. It is a boronic acid derivative, characterized by the presence of a boron atom bonded to a propynyl group and two hydroxyl groups. This compound is of significant interest in organic synthesis, particularly in the field of cross-coupling reactions, such as the Suzuki-Miyaura coupling .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Prop-2-yn-1-ylboronic acid can be synthesized through various methods. One common approach involves the hydroboration of propargyl alcohol with a borane reagent, followed by oxidation to yield the boronic acid. Another method includes the reaction of propargyl bromide with a boronic ester, followed by hydrolysis .
Industrial Production Methods: Industrial production of this compound typically involves large-scale hydroboration reactions, utilizing borane reagents under controlled conditions. The process is optimized for high yield and purity, ensuring the compound’s suitability for various applications .
Analyse Chemischer Reaktionen
Types of Reactions: Prop-2-yn-1-ylboronic acid undergoes several types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The compound can be reduced to form corresponding boranes.
Substitution: It can participate in substitution reactions, where the boronic acid group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are employed.
Substitution: Palladium catalysts are often used in cross-coupling reactions.
Major Products Formed:
Oxidation: Boronic esters or borates.
Reduction: Boranes.
Substitution: Various substituted organic compounds, depending on the reactants used.
Wissenschaftliche Forschungsanwendungen
Chemistry: Prop-2-yn-1-ylboronic acid is widely used in organic synthesis, particularly in Suzuki-Miyaura coupling reactions. It serves as a building block for the synthesis of complex organic molecules .
Biology and Medicine: In biological research, boronic acids are used for the development of sensors and probes. This compound can be utilized in the design of molecules that interact with biological targets, such as enzymes and receptors .
Industry: In the industrial sector, this compound is used in the production of pharmaceuticals, agrochemicals, and advanced materials. Its reactivity and versatility make it a valuable intermediate in various manufacturing processes .
Wirkmechanismus
The mechanism of action of prop-2-yn-1-ylboronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is exploited in various applications, such as the development of sensors and inhibitors. The boron atom in the compound acts as a Lewis acid, facilitating interactions with electron-rich species .
Vergleich Mit ähnlichen Verbindungen
- Phenylboronic acid
- Methylboronic acid
- Vinylboronic acid
Comparison: Prop-2-yn-1-ylboronic acid is unique due to its propynyl group, which imparts distinct reactivity compared to other boronic acids. For instance, phenylboronic acid is more commonly used in aromatic substitution reactions, while this compound is favored in reactions requiring alkyne functionality .
Conclusion
This compound is a versatile and valuable compound in organic synthesis, with applications spanning chemistry, biology, medicine, and industry. Its unique reactivity and ability to form reversible covalent bonds make it a crucial intermediate in various chemical processes.
Eigenschaften
Molekularformel |
C3H5BO2 |
|---|---|
Molekulargewicht |
83.88 g/mol |
IUPAC-Name |
prop-2-ynylboronic acid |
InChI |
InChI=1S/C3H5BO2/c1-2-3-4(5)6/h1,5-6H,3H2 |
InChI-Schlüssel |
AVYXNGZIVZLFCN-UHFFFAOYSA-N |
Kanonische SMILES |
B(CC#C)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


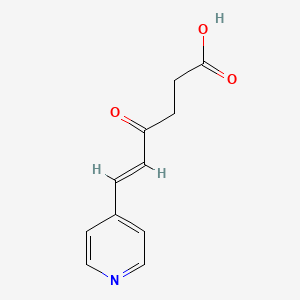
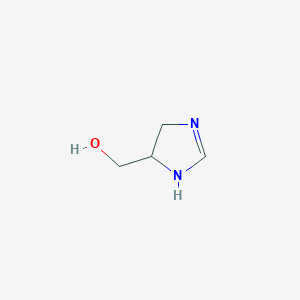

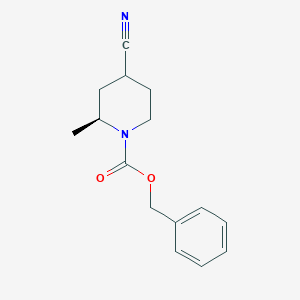


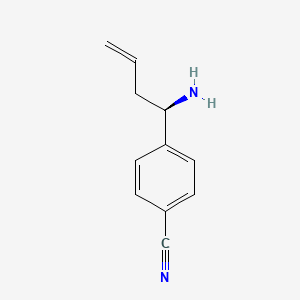
![Pyridazino[1,2-a]cinnoline](/img/structure/B15226230.png)
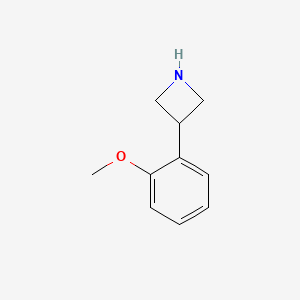
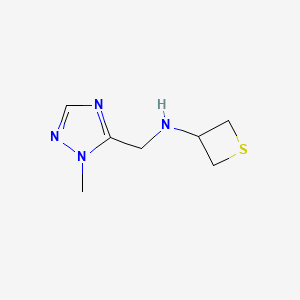
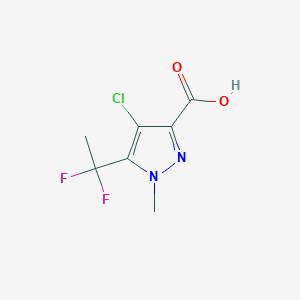
![tert-Butyl 5,5-dimethyl-3,7-diazabicyclo[4.2.0]octane-3-carboxylate](/img/structure/B15226253.png)
